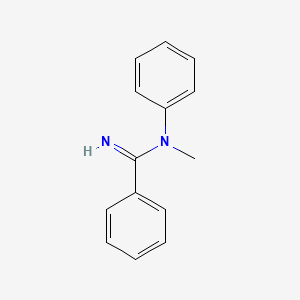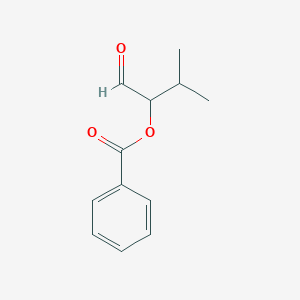
(3-Methyl-1-oxobutan-2-yl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1-oxobutan-2-yl) benzoate is an organic compound with the molecular formula C12H14O3. It is an ester formed from the reaction of benzoic acid and 3-methyl-2-oxobutanoic acid. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-oxobutan-2-yl) benzoate typically involves the esterification of benzoic acid with 3-methyl-2-oxobutanoic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
C6H5COOH+CH3COCH2COOH→C6H5COOCH2COCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-1-oxobutan-2-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 3-methyl-2-oxobutanoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Benzoic acid and 3-methyl-2-oxobutanoic acid.
Reduction: Benzyl alcohol and 3-methyl-2-oxobutanol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Methyl-1-oxobutan-2-yl) benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-Methyl-1-oxobutan-2-yl) benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid and 3-methyl-2-oxobutanoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester formed from benzoic acid and methanol.
Ethyl benzoate: An ester formed from benzoic acid and ethanol.
Propyl benzoate: An ester formed from benzoic acid and propanol.
Uniqueness
(3-Methyl-1-oxobutan-2-yl) benzoate is unique due to the presence of the 3-methyl-2-oxobutanoic acid moiety, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler esters like methyl benzoate or ethyl benzoate.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(3-methyl-1-oxobutan-2-yl) benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(2)11(8-13)15-12(14)10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
Clé InChI |
SEPIVKHCMVANBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C=O)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


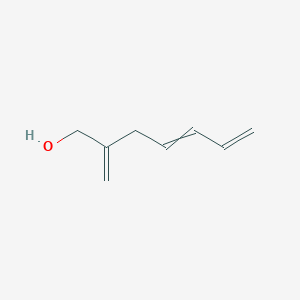
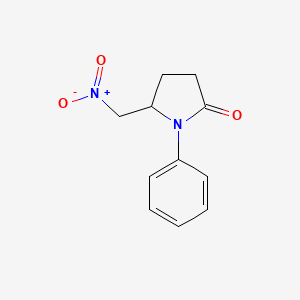
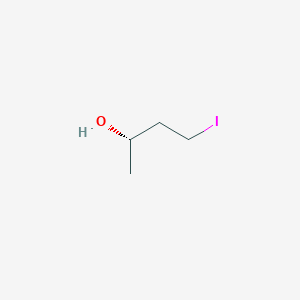
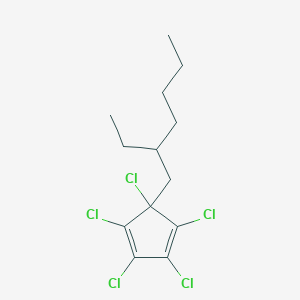
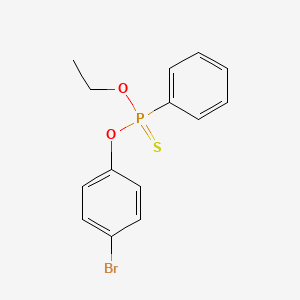
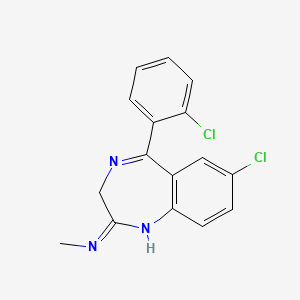
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)


